molecular formula C4H4INS B13261341 5-Iodothiophen-3-amine

5-Iodothiophen-3-amine

Cat. No.: B13261341
M. Wt: 225.05 g/mol
InChI Key: OXHHRUFSSLDHQM-UHFFFAOYSA-N
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Description

5-Iodothiophen-3-amine is an organic compound with the molecular formula C₄H₄INS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom at the 5-position and an amine group at the 3-position makes this compound unique and valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothiophen-3-amine typically involves the iodination of thiophene derivatives followed by amination. One common method is the iodination of 3-aminothiophene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Iodothiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Scientific Research Applications

5-Iodothiophen-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodothiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodothiophen-3-amine is unique due to the presence of both an iodine atom and an amine group, which confer distinct reactivity and biological activity. The iodine atom enhances its electrophilicity, making it suitable for various substitution and coupling reactions. The amine group allows for further functionalization and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C4H4INS

Molecular Weight

225.05 g/mol

IUPAC Name

5-iodothiophen-3-amine

InChI

InChI=1S/C4H4INS/c5-4-1-3(6)2-7-4/h1-2H,6H2

InChI Key

OXHHRUFSSLDHQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1N)I

Origin of Product

United States

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